tert-butyl N-(2-methoxyphenyl)carbamate
Overview
Description
tert-Butyl N-(2-methoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-methoxyphenyl)carbamate can be synthesized through the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong acids like trifluoroacetic acid (TFA) or bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
tert-Butyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage with amines. This protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- N-Boc-protected anilines
Comparison: tert-Butyl N-(2-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other carbamates. Its methoxy group provides additional steric and electronic effects, influencing its behavior in chemical reactions .
Biological Activity
Tert-butyl N-(2-methoxyphenyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 225.27 g/mol. The compound features a tert-butyl group, a methoxy group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects. The mechanism involves the disruption of bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs), leading to bacterial death .
2. Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures often show varied absorption rates depending on their route of administration. For instance, related compounds are known to be poorly absorbed through the skin but exhibit rapid absorption when ingested or inhaled.
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of PBPs leading to cell lysis | |
Anticancer | Induction of apoptosis via signaling pathway modulation | |
Cytotoxicity | Disruption of cellular functions in cancer cells |
Case Study: Anticancer Activity
A study examining the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, showing an IC50 value indicative of its potency in inhibiting cell growth .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential and safety profile of this compound. These studies have shown promising results in terms of tumor reduction and minimal side effects at therapeutic doses, highlighting its potential as a candidate for further drug development.
Properties
IUPAC Name |
tert-butyl N-(2-methoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSWMVURURVRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406855 | |
Record name | Tert-butyl 2-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154150-18-2 | |
Record name | Tert-butyl 2-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154150-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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